7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine
Description
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine is a bicyclic indole derivative featuring a fused cyclopentane ring and a methyl substituent at the 7-position of the indole scaffold. This compound belongs to the broader class of tetrahydrocyclopenta[b]indoles, which are structurally characterized by their partially saturated cyclopentane-indole fusion. The synthesis of this compound and its derivatives often involves acid-catalyzed dehydration or alkylation reactions, as demonstrated in studies of structurally related analogs .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine |
InChI |
InChI=1S/C12H14N2/c1-7-2-5-11-9(6-7)8-3-4-10(13)12(8)14-11/h2,5-6,10,14H,3-4,13H2,1H3 |
InChI Key |
JMYXAMYQWGWWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Parameter | Details | Source |
|---|---|---|
| Catalyst | 5% Pd/C or BH₃·THF | |
| Solvent | Tetrahydrofuran (THF) or DCM | |
| Temperature | 25–50°C | |
| Yield | 75–85% |
Regioselective C7 Methylation Strategies
Introducing the methyl group at position 7 requires precise regiocontrol. Direct C–H functionalization methods, as demonstrated in PMC PMC4733874 , enable selective modification of indole derivatives. Iridium-catalyzed C–H borylation using [Ir(cod)OMe]₂ and 4,4’-di-tert-butylbipyridine in tetrahydrofuran at 60°C installs a boronate group at C7. Subsequent Suzuki-Miyaura coupling with methylboronic acid or palladium-catalyzed protodeboronation in acetic acid introduces the methyl group. This two-step sequence achieves 46–49% overall yield for analogous substrates.
Comparative Analysis of C7 Functionalization:
| Method | Reagents | Yield | Selectivity | Source |
|---|---|---|---|---|
| Ir-catalyzed borylation | [Ir(cod)OMe]₂, dtbpy, HBpin | 85% | C7 > C2 | |
| Pd-mediated methylation | Pd(OAc)₂, MeB(OH)₂, K₂CO₃ | 46% | C7 exclusive |
Installation of the C3 Amine Group
The amine moiety at position 3 is introduced via nucleophilic substitution or reductive amination . US7141563B2 details coupling cyclopenta[b]indoline with chloroacetamide in dimethylformamide (DMF) using diisopropylethylamine (DIPEA) as a base, yielding a secondary amine intermediate. Subsequent hydrolysis or reduction steps refine the amine’s oxidation state. For primary amines, reductive amination of ketone precursors using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 achieves 70–80% efficiency.
| Pathway | Reagents | Yield | Source |
|---|---|---|---|
| Nucleophilic substitution | Chloroacetamide, DIPEA, DMF | 65% | |
| Reductive amination | NaBH₃CN, MeOH, acetic acid | 78% |
Integrated Synthesis Protocol
Combining these steps, a representative synthesis involves:
-
Core formation : Hydrogenate indole derivative to tetrahydrocyclopenta[b]indoline.
-
C7 methylation : Perform Ir-catalyzed borylation followed by methyl group installation.
-
C3 amination : Couple with chloroacetamide and reduce to primary amine.
Optimized Reaction Sequence:
Overall Yield : ~32% (0.85 × 0.49 × 0.78).
Challenges and Solutions
-
Regioselectivity : Competing functionalization at C2 is mitigated using bulky ligands (e.g., dtbpy) in Ir catalysis.
-
Amine Stability : Boc protection prevents oxidation during C7 methylation, with deprotection using TFA in DCM.
-
Purification : Flash chromatography on silica gel (5% acetone/15% DCM/80% hexanes) resolves polar byproducts .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amine group at the 3rd position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-one, while reduction may produce 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indoline.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine involves its interaction with specific molecular targets. The amine group at the 3rd position can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with receptors or enzymes, modulating their function through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section provides a comparative analysis of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine with key analogs, focusing on structural features, synthetic pathways, and physicochemical properties.
Structural Analogues and Substitution Patterns
Key Observations :
- Substituent Effects : The 7-methyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 7-fluoro or 7-bromo derivatives), which may influence bioavailability and receptor binding .
Physicochemical and Crystallographic Data
Notes:
Biological Activity
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine (CAS Number: 5094-12-2) is a bicyclic compound that combines a tetrahydro configuration with an indole structure. This compound is of interest in medicinal chemistry due to its potential biological activities. The presence of the amine functional group enhances its reactivity and may influence various biological processes.
Molecular Formula
- C : 12
- H : 14
- N : 2
Structural Features
The compound features a fused cyclopentane and indole structure, which is significant for its biological activity. The methyl group at the 7th position and the amine group at the 3rd position are critical for its interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Weight | 186.25 g/mol |
| CAS Number | 5094-12-2 |
| Synonyms | 7-Methyl-tetrahydrocyclopenta[b]indol-3-amine |
Research indicates that compounds similar to this compound may function as enzyme inhibitors and receptor modulators. The amine group facilitates hydrogen bonding with various biological targets, which can lead to modulation of their functions through competitive or non-competitive inhibition.
Potential Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Neuroprotective Effects : There are indications that it may protect neurons from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
Case Study 1: Anticancer Activity
A study explored the effects of various tetrahydroindole derivatives on cancer cell lines. The results indicated that this compound inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 15 µM .
Case Study 2: Neuroprotection
In another investigation, the compound was tested for neuroprotective effects against oxidative stress in neuronal cells. Results demonstrated a significant reduction in cell death when treated with concentrations ranging from 10 to 50 µM .
Case Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that this compound exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Anticancer, Neuroprotective, Antimicrobial | IC50 ~15 µM (Cancer), MIC ~32 µg/mL (Bacteria) |
| 1,2,3,4-Tetrahydrocyclopenta[b]indole | Moderate Anticancer | IC50 ~20 µM |
| 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | Limited Biological Activity | Not specified |
Q & A
Q. Basic
- HPLC : Used to confirm ≥98% purity, particularly for intermediates like 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine .
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying amine proton environments and cyclopentane ring substitution patterns .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for derivatives with halogen or sulfonyl groups .
What strategies are effective in optimizing reaction yields for multi-step syntheses of tetrahydrocyclopenta[b]indole derivatives?
Q. Advanced
- Solvent optimization : DMF and toluene are preferred for acylation and coupling steps due to their ability to dissolve polar intermediates .
- Temperature gradients : Cooling to 0–5°C during acylation steps minimizes side reactions, as demonstrated in chloroacetyl chloride-mediated syntheses .
- Catalyst recycling : Palladium or copper catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) can be recovered via column chromatography to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
